molecular formula C11H17BO3 B116131 4-Pentyloxyphenylboronic acid CAS No. 146449-90-3

4-Pentyloxyphenylboronic acid

Cat. No. B116131
M. Wt: 208.06 g/mol
InChI Key: WHFKSJLAGACWMF-UHFFFAOYSA-N
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Description

4-Pentyloxyphenylboronic acid is a boronic acid derivative that has gained significant importance in organic synthesis due to its versatility as a building block . It is also known by the synonyms 4-n-Pentyloxybenzeneboronic acid and (4-Pentyloxyphenyl)boronic acid . The compound has the molecular formula C12H17BO3 and a molecular weight of 220.08 g/mol .


Synthesis Analysis

4-Pentyloxyphenylboronic acid is a popular boronic acid in Suzuki-Miyaura cross-coupling reactions due to its high reactivity and stability . It can be used with a wide range of aryl and vinyl halides, making it a versatile building block for the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular formula of 4-Pentyloxyphenylboronic acid is C11H17BO3 . Its average mass is 208.062 Da and its monoisotopic mass is 208.127075 Da .


Chemical Reactions Analysis

One of the most common applications of 4-Pentyloxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

4-Pentyloxyphenylboronic acid is a solid at 20 degrees Celsius . It has a molecular weight of 208.06 g/mol .

Scientific Research Applications

Bioorthogonal Coupling Reactions

4-Pentyloxyphenylboronic acid is used in bioorthogonal coupling reactions. A study demonstrated that combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions leads to a stable boron-nitrogen heterocycle. This reaction is orthogonal to protein functional groups, allowing for effective protein conjugation under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Electrochemical Sensing

Another application involves electrochemical sensing. Poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets exhibit excellent electrochemical sensing capabilities towards catechol and hydroquinone, due to the synergistic effects of graphene oxide and poly(4-vinylphenylboronic acid) (Mao, Liu, Cao, Ji, Sun, Liu, Wu, Zhang, & Song, 2017).

Supramolecular Assemblies

Phenylboronic and 4-methoxyphenylboronic acids, including derivatives like 4-Pentyloxyphenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These are formed due to hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).

Methane-Based Biosynthesis

4-Pentyloxyphenylboronic acid is relevant in methane-based biosynthesis. The study of biosynthetic pathways in methanotrophs like Methylosinus trichosporium OB3b for synthesizing polyhydroxyalkanoates and their monomers, such as 4-hydroxybutyric acid, from methane, highlights its importance in industrial applications (Nguyen & Lee, 2021).

Antifungal Activity

The antifungal activity of derivatives like 4-fluoro-2-formylphenylboronic acid, an analogue of the antifungal drug Tavaborole, showcases the therapeutic potential of these compounds (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles, with para-substituted phenylboronic acid moieties, demonstrate potential as antiviral inhibitors against viruses like Hepatitis C (Khanal, Vausselin, Barras, Bande, Turcheniuk, Benazza, Zaitsev, Teodorescu, Boukherroub, Siriwardena, Dubuisson, & Szunerits, 2013).

Safety And Hazards

4-Pentyloxyphenylboronic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

4-Pentyloxyphenylboronic acid has other applications in organic synthesis . It can be used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed Heck reactions and copper-catalyzed azide-alkyne cycloadditions . 4-Pentyloxyphenylboronic acid can also be used in the synthesis of various materials, such as polymers and liquid crystals .

properties

IUPAC Name

(4-pentoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8,13-14H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFKSJLAGACWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405543
Record name 4-Pentyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentyloxyphenylboronic acid

CAS RN

146449-90-3
Record name 4-Pentyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentyloxyphenylboronic Acid (contains varying amounts of Anhydride)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Otsuka, S Ishida, S Kyushin - Chemistry letters, 2012 - journal.csj.jp
… Also, 4-hexyloxy-4¤¤-pentyloxy-p-terphenyl (5) was synthesized by the SuzukiMiyaura coupling of 4-bromo-4¤-hexyloxybiphenyl and 4-pentyloxyphenylboronic acid. The phase …
Number of citations: 10 www.journal.csj.jp

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